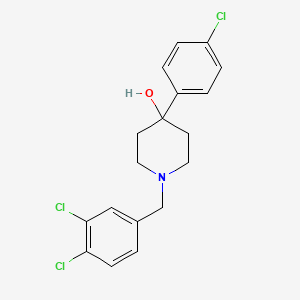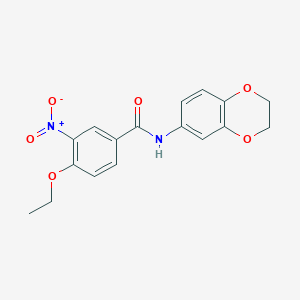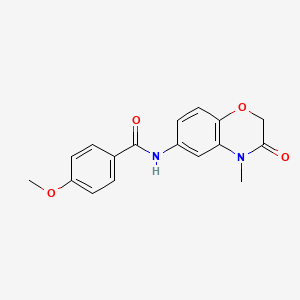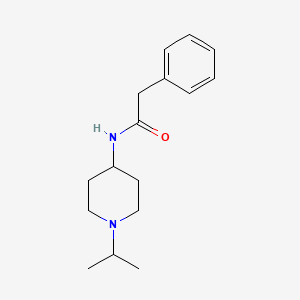
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用机制
The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins. Specifically, it has been shown to bind to the active site of matrix metalloproteinases and cyclooxygenase-2, preventing their activity. This results in a decrease in cancer metastasis, tissue remodeling, inflammation, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. In addition to its inhibitory effects on matrix metalloproteinases and cyclooxygenase-2, it has been shown to have antioxidant properties and to induce apoptosis in cancer cells. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these molecules in various biological processes. However, one limitation of using this molecule is its potential toxicity and side effects. Careful dose-response studies must be conducted to ensure that the concentration used in experiments does not cause harm to cells or animals.
未来方向
There are many potential future directions for research on 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further investigation into its antioxidant and anti-inflammatory properties may lead to its use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and selective inhibitors of matrix metalloproteinases and cyclooxygenase-2 may lead to the development of new drugs for the treatment of cancer and inflammation.
合成方法
The synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-chlorobenzoic acid with thioamide and potassium carbonate in the presence of a catalyst. The resulting compound can be purified through recrystallization or chromatography. This method has been widely used in the literature and has been shown to yield high purity and yield.
科学研究应用
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This molecule has been shown to have potential applications in the fields of cancer research, inflammation, and infectious diseases. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
属性
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIVPNQLIHQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)

